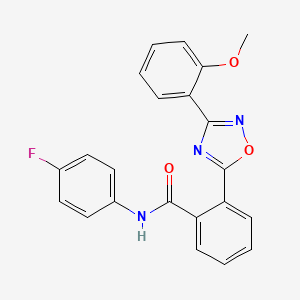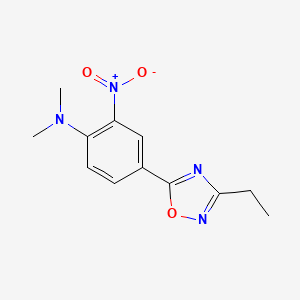
(Z)-2-amino-5-iodo-4-((4-iodophenyl)imino)cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-amino-5-iodo-4-((4-iodophenyl)imino)cyclohexa-2,5-dien-1-one, also known as AI-10-49, is a synthetic compound that has been extensively studied for its potential application in cancer treatment. This compound belongs to the class of imidazoles and has shown promising results in preclinical studies.
Mechanism of Action
The exact mechanism of action of (Z)-2-amino-5-iodo-4-((4-iodophenyl)imino)cyclohexa-2,5-dien-1-one is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes that are involved in cell proliferation and survival. (Z)-2-amino-5-iodo-4-((4-iodophenyl)imino)cyclohexa-2,5-dien-1-one may also interfere with the DNA synthesis and repair processes in cancer cells.
Biochemical and Physiological Effects:
(Z)-2-amino-5-iodo-4-((4-iodophenyl)imino)cyclohexa-2,5-dien-1-one has been shown to have a number of biochemical and physiological effects. It has been found to decrease the expression of certain proteins that are involved in cancer cell survival and proliferation. (Z)-2-amino-5-iodo-4-((4-iodophenyl)imino)cyclohexa-2,5-dien-1-one has also been shown to increase the levels of reactive oxygen species, which can induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using (Z)-2-amino-5-iodo-4-((4-iodophenyl)imino)cyclohexa-2,5-dien-1-one in lab experiments is its high potency and specificity towards cancer cells. This compound has been found to have minimal toxicity towards normal cells, which makes it a promising candidate for cancer treatment. However, one of the limitations of using (Z)-2-amino-5-iodo-4-((4-iodophenyl)imino)cyclohexa-2,5-dien-1-one is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions that could be explored with regards to (Z)-2-amino-5-iodo-4-((4-iodophenyl)imino)cyclohexa-2,5-dien-1-one. One potential direction is to investigate the use of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another direction is to explore the potential of (Z)-2-amino-5-iodo-4-((4-iodophenyl)imino)cyclohexa-2,5-dien-1-one in treating other types of cancer, such as pancreatic or ovarian cancer. Additionally, further research could be conducted to elucidate the exact mechanism of action of (Z)-2-amino-5-iodo-4-((4-iodophenyl)imino)cyclohexa-2,5-dien-1-one, which could help to identify new targets for cancer therapy.
Synthesis Methods
The synthesis of (Z)-2-amino-5-iodo-4-((4-iodophenyl)imino)cyclohexa-2,5-dien-1-one involves the reaction of 4-iodoaniline with 4-iodobenzaldehyde in the presence of acetic acid and sodium acetate. This reaction leads to the formation of the Schiff base, which is then reduced using sodium borohydride to obtain the final product.
Scientific Research Applications
(Z)-2-amino-5-iodo-4-((4-iodophenyl)imino)cyclohexa-2,5-dien-1-one has been extensively studied for its potential application in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. (Z)-2-amino-5-iodo-4-((4-iodophenyl)imino)cyclohexa-2,5-dien-1-one has also been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-2-amino-5-iodo-4-((4-iodophenyl)imino)cyclohexa-2,5-dien-1-one involves the reaction of 4-iodoaniline with cyclohexane-1,3-dione in the presence of iodine to form (Z)-2-amino-5-iodo-4-((4-iodophenyl)imino)cyclohexa-2,5-dien-1-one.", "Starting Materials": [ "4-iodoaniline", "cyclohexane-1,3-dione", "iodine" ], "Reaction": [ "Step 1: Dissolve 4-iodoaniline (1.0 eq) and cyclohexane-1,3-dione (1.2 eq) in ethanol.", "Step 2: Add iodine (0.1 eq) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Filter the reaction mixture to obtain the crude product.", "Step 4: Purify the crude product by recrystallization from ethanol to obtain (Z)-2-amino-5-iodo-4-((4-iodophenyl)imino)cyclohexa-2,5-dien-1-one as a yellow solid." ] } | |
CAS RN |
934589-72-7 |
Product Name |
(Z)-2-amino-5-iodo-4-((4-iodophenyl)imino)cyclohexa-2,5-dien-1-one |
InChI Key |
VFYQSJHWGMUQQR-WJDWOHSUNA-N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



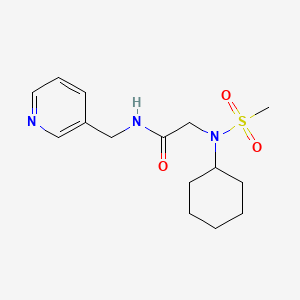
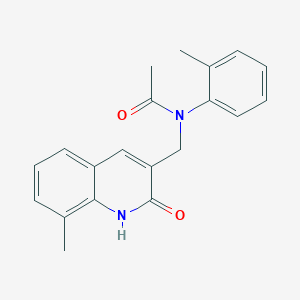

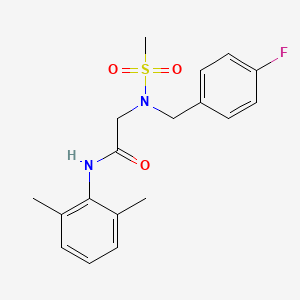
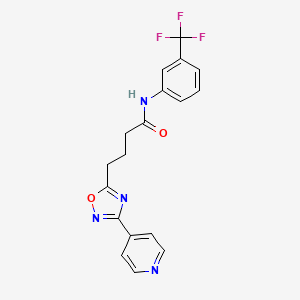
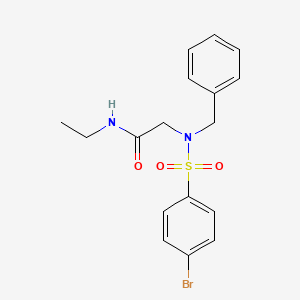


![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7718324.png)
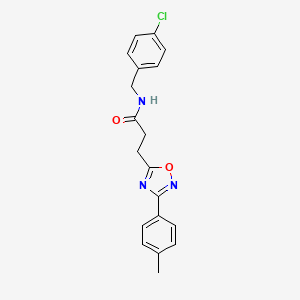
![3-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B7718338.png)
